molecular formula C14H11NO3S B13941812 S-(4-methylphenyl) 2-nitrobenzenecarbothioate

S-(4-methylphenyl) 2-nitrobenzenecarbothioate

Cat. No.: B13941812
M. Wt: 273.31 g/mol
InChI Key: KUIPKMHSQYKLKP-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) 2-nitrobenzenecarbothioate is an organic compound with the molecular formula C14H11NO3S. This compound is known for its unique structural features, which include a nitro group and a thioester linkage. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-methylphenyl) 2-nitrobenzenecarbothioate typically involves the reaction of 4-methylthiophenol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

S-(4-methylphenyl) 2-nitrobenzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-methylphenyl) 2-nitrobenzenecarbothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-methylphenyl) 2-nitrobenzenecarbothioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioester linkage can also participate in biochemical reactions, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-methylphenyl) 2-nitrobenzenecarbothioate is unique due to its combination of a nitro group and a thioester linkage, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

S-(4-methylphenyl) 2-nitrobenzenecarbothioate

InChI

InChI=1S/C14H11NO3S/c1-10-6-8-11(9-7-10)19-14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3

InChI Key

KUIPKMHSQYKLKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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